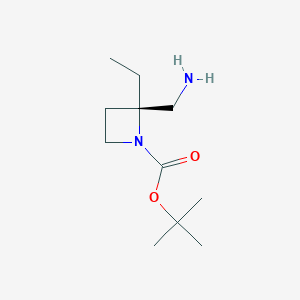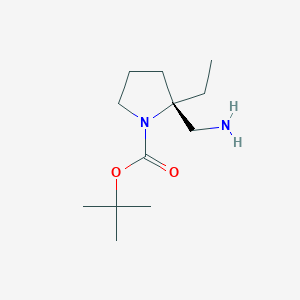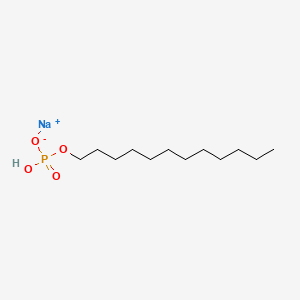
Monosodium monolauryl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monosodium monolauryl phosphate is a bioactive chemical . It’s a sodium salt of phosphoric acid .
Synthesis Analysis
The synthesis of mono-alkyl phosphates, such as this compound, has been recognized as amphiphilic molecules for nearly two centuries . The classical method of synthesis, utilizing phosphoric anhydride, yields products containing large quantities of diester .Molecular Structure Analysis
This compound has the chemical formula C12H26NaO4P . It consists of sodium cations (Na+) and dihydrogen phosphate anions (H2PO− 4) .Chemical Reactions Analysis
Long-chain monoalkyl phosphates have traditionally been made via reaction of polyphosphoric acid with an alcohol .Physical And Chemical Properties Analysis
This compound has an exact mass of 288.15 and a molecular weight of 288.300 .Scientific Research Applications
1. Metal Ion Removal
Monosodium monolauryl phosphate has been utilized in the removal of metal ions such as copper(II), manganese(II), and zinc(II) via foam flotation. It is effective especially in basic pH ranges and in the presence of certain anions like sulfate. This process has shown good removals of these metal ions, indicating its potential in water treatment and purification processes (Mumallah & Wilson, 1981).
2. Food Additive Effects
Research on related compounds, such as monosodium phosphate, has been conducted to understand their effects as food additives. Studies on root tips of Allium cepa L. revealed that these compounds could reduce mitotic division and alter DNA content, indicating potential genotoxic effects (Türkoğlu, 2009).
3. Agriculture Applications
In agriculture, monosodium phosphate, a related compound, has been added to gels used for fluid drilling in early carrots. This addition promotes early seedling growth and can be effective in enhancing plant size compared to dry-seeded controls, showing potential benefits for early crop production (Finch-Savage & Cox, 1982).
4. Dairy Industry
The effects of monosodium phosphate on the growth of lactic acid bacteria have been investigated, with findings indicating that it can enhance the growth and acidity of fermented milk. This is particularly relevant in the dairy industry for the production of fermented products (Yu & Kim, 1979).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Monosodium monolauryl phosphate involves the reaction of lauric acid with phosphoric acid to form monolauryl phosphate, which is then neutralized with sodium hydroxide to form the final product.", "Starting Materials": [ "Lauric acid", "Phosphoric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Lauric acid is reacted with phosphoric acid in the presence of a catalyst to form monolauryl phosphate.", "Step 2: Monolauryl phosphate is then neutralized with sodium hydroxide to form Monosodium monolauryl phosphate.", "Overall reaction: Lauric acid + Phosphoric acid + Sodium hydroxide → Monosodium monolauryl phosphate + Water" ] } | |
| 17026-83-4 | |
Molecular Formula |
C12H27NaO4P |
Molecular Weight |
289.30 g/mol |
IUPAC Name |
sodium;dodecyl hydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15); |
InChI Key |
ZVVYVLPTTHGSPZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(=O)(O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.[Na] |
| 50957-96-5 | |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



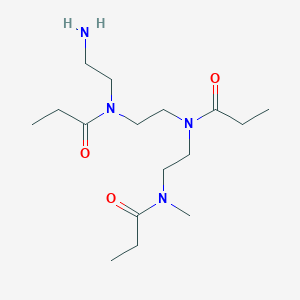
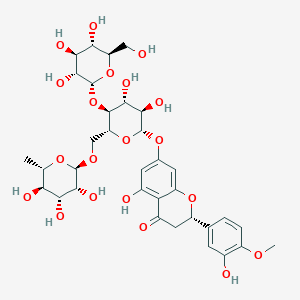

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol](/img/structure/B3028123.png)
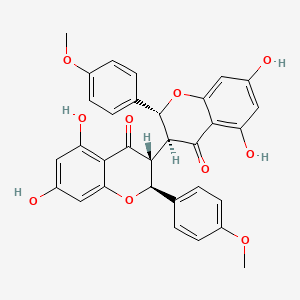
![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)



![N~1~-({5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl}methyl)-N~1~,N~2~-dimethylethane-1,2-diamine](/img/structure/B3028135.png)
